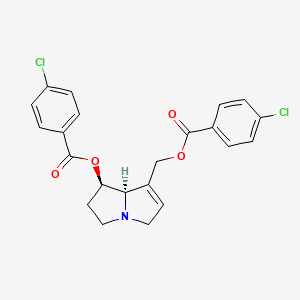
1-(1-Benzothiophen-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzothiophen-3-yl)piperidine is a chemical compound that belongs to the class of heterocyclic compounds It consists of a piperidine ring attached to a benzothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another approach involves the Ullmann cross-coupling reaction catalyzed by CuBr/1,10-Phen . These methods provide efficient routes to obtain the desired benzothiophene derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Benzothiophen-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and dihydrobenzothiophenes .
Wissenschaftliche Forschungsanwendungen
1-(1-Benzothiophen-3-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence
Wirkmechanismus
The mechanism of action of 1-(1-Benzothiophen-3-yl)piperidine involves its interaction with molecular targets and pathways. It acts as a dopamine reuptake inhibitor, blocking the transport of dopamine into axon terminals or storage vesicles . This inhibition leads to increased dopamine levels in the synaptic cleft, which can affect various physiological and neurological processes.
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzothiophen-2-yl)cyclohexylpiperidine:
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and exhibit various therapeutic properties.
Uniqueness: 1-(1-Benzothiophen-3-yl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit dopamine reuptake sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Eigenschaften
CAS-Nummer |
33880-37-4 |
|---|---|
Molekularformel |
C13H15NS |
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
1-(1-benzothiophen-3-yl)piperidine |
InChI |
InChI=1S/C13H15NS/c1-4-8-14(9-5-1)12-10-15-13-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI-Schlüssel |
XGJLIWFFHRKNNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)

![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)

![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)

